(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives have been studied for their potential applications in various fields . They are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by a fused biheterocycle, which is an electron deficient system with high oxidative stability and a rigid planar structure .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary depending on their specific structure. They are generally characterized by high oxidative stability .Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
A review focused on novel synthesis methods and pharmaceutical impurities related to proton pump inhibitors, highlighting the importance of studying pharmaceutical impurities for the development of anti-ulcer drugs. This area of research is crucial for understanding the synthesis process and impurity profile, which could potentially include compounds with similar structures to (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (S. Saini et al., 2019).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are significant in medicinal chemistry due to their wide range of biological activities. These compounds are key in developing new pharmaceuticals with less toxic effects. This comprehensive review underlines the structural activity relationship and highlights benzothiazole's importance as a core structure in bioactive molecules, which includes discussions on derivatives that might share structural similarities with the specified compound (M. Bhat & S. L. Belagali, 2020).
Antioxidant and Anti-inflammatory Applications
Research on benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This study's focus on the synthesis and pharmacological evaluation of novel benzofused thiazole compounds reveals a promising area for developing therapeutic agents that may include structural analogs of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (Dattatraya G. Raut et al., 2020).
Future Directions
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-20-14-11(22-2)7-5-9-13(14)24-17(20)19-15(21)16-18-10-6-3-4-8-12(10)23-16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCTENZTJORSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide |
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